3-Cyclohexylpropiolic acid
CAS No.: 4361-27-7
Cat. No.: VC3851446
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4361-27-7 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 3-cyclohexylprop-2-ynoic acid |
| Standard InChI | InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11) |
| Standard InChI Key | KMRBXDYETYBRAQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C#CC(=O)O |
| Canonical SMILES | C1CCC(CC1)C#CC(=O)O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular formula C₉H₁₆O₂ corresponds to a molar mass of 156.22 g/mol. Key spectral data include:
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¹H-NMR (CDCl₃): δ 9.74 (1H, br, -COOH), 2.34 (2H, t, J=6.2 Hz), and signals for cyclohexyl protons between δ 0.85–1.71 .
Thermodynamic and Solubility Profiles
| Property | Value |
|---|---|
| Density | 1.006 g/cm³ |
| Melting Point | 14–17°C |
| Boiling Point | 276.5°C at 760 mmHg |
| Flash Point | 131.5°C |
| Water Solubility | Insoluble |
| pKa | 4.91 (25°C) |
| Refractive Index | 1.468 |
The compound’s low water solubility and moderate lipophilicity (logD₇.₄ ≈ 1.25–9.19) facilitate its use in lipid-rich environments .
Synthesis and Industrial Production
Patent-Pending Hydrogenation-Oxidation Method
A 2019 Chinese patent (CN109824502A) outlines a high-yield synthesis route :
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Oxidation: Cinnamic acid reacts with oxygen/air in alkaline solution (NaOH/H₂O) catalyzed by silver-carbon at 40°C.
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Hydrogenation: The crude cinnamate solution undergoes hydrogenation with ruthenium C catalyst at 125°C and 2 MPa H₂.
Key Advantages:
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Eliminates post-oxidation purification (acidification, decoloration).
Comparative Synthesis Conditions
| Parameter | Example 1 (O₂) | Example 2 (Air) | Example 3 (Scaled) |
|---|---|---|---|
| Catalyst (Ag-C) | 2 g | 2 g | 6 g |
| Reaction Time | 2 h | 2.5 h | 2.5 h |
| Yield | 90% | 86.8% | 92.5% |
Air-based oxidation reduces yield by 3–5% due to slower kinetics .
Pharmaceutical Applications
Anticancer Agents
Ester derivatives of 3-cyclohexylpropanoic acid exhibit potent antiproliferative effects:
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n-Butyl ester (1e): 24-h IC₅₀ of 6.7 µM against human glioma (U251), surpassing cisplatin’s efficacy .
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Mechanism: Induces ROS-mediated apoptosis, G0/G1 cell cycle arrest, and DNA fragmentation .
Prodrug Design
(S,S)-Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters show promise as leukemic therapies. A validated UHPLC-MS/MS method quantifies serum concentrations as low as 1.3 ng/mL, critical for pharmacokinetic studies .
Material Science and Industrial Uses
Polymer Chemistry
The cyclohexyl group enhances thermal stability in specialty polymers, ideal for high-performance adhesives and coatings .
Flavor and Fragrance Synthesis
3-Cyclohexylpropanoic acid serves as a precursor for pineapple ester (allyl cyclohexylpropionate), imparting fruity notes in food and cosmetics .
Analytical and Characterization Methods
Lipophilicity Assessment
Chromatographic parameters (CHI₀) correlate with logD₇.₄ values, enabling predictive modeling for metabolite behavior :
where = carbon count between amine groups .
UHPLC-MS/MS Quantification
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Column: C18 (2.1 × 50 mm, 1.7 µm).
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LOQ: 1.3 ng/mL for DE-EDCP (prodrug) and 0.3 µg/mL for EDCP (metabolite) .
| Hazard Statement | Safety Precaution |
|---|---|
| Harmful if swallowed (R22) | Use gloves/eye protection (S37/39) |
| Skin/eye irritant (R36/37/38) | Immediate rinsing (S26) |
Environmental Impact
Classified as WGK Germany 3, indicating severe aquatic toxicity. Requires inert storage to prevent degradation .
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